molecular formula C22H24N6O2 B2593282 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1448134-79-9

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2593282
CAS No.: 1448134-79-9
M. Wt: 404.474
InChI Key: DJNDZBOJWABFRJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde, pyrrolidine, and 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine.

    Step 1: The initial step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction involving 3,4-dimethylbenzaldehyde and pyrrolidine under acidic conditions.

    Step 2: The resulting intermediate is then subjected to a coupling reaction with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine. This step typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Step 3: The final product is purified using chromatographic techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes scaling up the reaction volumes, using continuous flow reactors, and employing automated purification systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents at the ortho and para positions relative to the methyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogens or nitro groups on the aromatic ring.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring and the imidazole moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-2-carboxamide
  • 1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-4-carboxamide

Comparison:

  • Structural Differences: The position of the carboxamide group on the pyrrolidine ring can significantly influence the compound’s reactivity and binding affinity.
  • Biological Activity: Variations in the structure can lead to differences in biological activity, making each compound unique in its potential applications.

1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-15-4-5-18(12-16(15)2)28-14-17(13-19(28)29)22(30)26-9-11-27-10-8-25-21(27)20-23-6-3-7-24-20/h3-8,10,12,17H,9,11,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNDZBOJWABFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CN=C3C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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